N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide
Description
N-(2-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide (CAS: 1144494-38-1) is an indole-acetamide hybrid compound featuring a 2-chlorobenzyl group attached to the acetamide nitrogen and a 1H-indol-1-yl moiety at the α-position of the acetamide backbone. Its molecular formula is C₁₇H₁₅ClN₂O, with a molecular weight of 298.77 g/mol . This scaffold is of interest in medicinal chemistry due to the indole nucleus's prevalence in bioactive molecules, including anti-inflammatory, antioxidant, and anticancer agents .
Properties
Molecular Formula |
C17H15ClN2O |
|---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-indol-1-ylacetamide |
InChI |
InChI=1S/C17H15ClN2O/c18-15-7-3-1-6-14(15)11-19-17(21)12-20-10-9-13-5-2-4-8-16(13)20/h1-10H,11-12H2,(H,19,21) |
InChI Key |
NDJDNEBJSYYWAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction with Chloroacetamide Derivatives
The most widely reported method involves condensing 1H-indole with N-(2-chlorobenzyl)-2-chloroacetamide under basic conditions. This two-step process begins with the preparation of the chloroacetamide intermediate:
Synthesis of N-(2-Chlorobenzyl)-2-chloroacetamide :
2-Chlorobenzylamine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, yielding N-(2-chlorobenzyl)-2-chloroacetamide.
$$
\text{2-Chlorobenzylamine} + \text{ClCH}_2\text{COCl} \rightarrow \text{N-(2-Chlorobenzyl)-2-chloroacetamide} + \text{HCl}
$$Alkylation of 1H-Indole :
The chloroacetamide intermediate undergoes nucleophilic substitution with 1H-indole in the presence of a base (e.g., NaH or Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 80–90°C. The indole’s nitrogen attacks the electrophilic carbon of the chloroacetamide, forming the desired product:
$$
\text{1H-Indole} + \text{N-(2-Chlorobenzyl)-2-chloroacetamide} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Typical Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Base | Cs₂CO₃ (2.0 equiv) |
| Temperature | 90°C |
| Time | 16 hours |
| Yield | 62–67% |
Copper-Catalyzed Annulation
Building on work by ACS Journal of Organic Chemistry (2022), copper catalysts enable regioselective synthesis. Though developed for isoquinoline derivatives, the conditions are applicable to indole systems:
Reaction Setup :
N-(2-Chlorobenzyl)-2-chloroacetamide (0.3 mmol), 1H-indole (0.45 mmol), CuBr (10 mol%), and Cs₂CO₃ (2.0 equiv) in DMSO at 90°C for 16 hours.Mechanistic Insight :
Copper facilitates oxidative coupling, enhancing the electrophilicity of the acetamide’s α-carbon for indole attack.
Optimized Yields :
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| CuBr | Cs₂CO₃ | DMSO | 67% |
| CuCl | Cs₂CO₃ | DMSO | 62% |
Optimization of Reaction Conditions
Catalyst Screening
Copper catalysts significantly impact yield (Table 1). CuBr outperforms CuCl and CuI due to its superior oxidative stability.
Table 1: Catalyst Performance in Copper-Catalyzed Synthesis
| Entry | Catalyst | Yield (%) |
|---|---|---|
| 1 | CuBr | 67 |
| 2 | CuCl | 62 |
| 3 | CuI | 61 |
Solvent and Temperature Effects
Polar aprotic solvents (DMSO, DMF) stabilize the transition state, whereas protic solvents (MeOH) hinder reactivity. Elevated temperatures (90°C) maximize kinetic energy without promoting side reactions.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 64.55 | 64.50 |
| H | 4.72 | 4.75 |
| N | 9.40 | 9.38 |
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Condensation | 62–67 | 16 hours | High |
| Microwave-Assisted | 70–75* | 10 minutes | Moderate |
| Copper-Catalyzed | 67 | 16 hours | High |
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The 2-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide is an organic compound with a chlorobenzyl group attached to the nitrogen atom of the indole ring and an acetamide functional group. It has a molecular weight of approximately 298.8 g/mol. This compound is investigated for diverse applications in medicinal chemistry, particularly in cancer treatment and antiviral applications.
Scientific Research Applications
This compound and its derivatives are explored in scientific research for medicinal chemistry, materials science, and organic synthesis.
Medicinal Chemistry this compound has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases, particularly those involving cancer and viral infections. Indole derivatives, including this compound, are known for their diverse biological activities and may exhibit potential therapeutic effects. The mechanism of action likely involves interaction with specific molecular targets, such as kinases or proteases, which could disrupt cellular processes essential for the survival and proliferation of malignant cells or pathogens.
Antitumor Activity 2-(1H-Indol-3-yl)-2-oxo-acetamides have antitumor activity, particularly against solid tumors, more precisely colon and lung tumors . Colon and rectum tumors are very common in Western countries . The percentage of patients who can be treated surgically is about 45-50%, the remaining patients being treated with combined chemotherapy, to obtain a complete remission percentage not above 5% . Tumors of the colon and rectum are usually refractory or poorly sensitive to chemotherapy available at present, and the only effective agent to some extent against this type of cancer is 5-fluorouracil .
Other potential applications
- Antimicrobial agent
- Anti-inflammatory agent
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes in the body, modulating their activity. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide with key structural analogues, highlighting differences in substituents, molecular weight, and physical properties:
Key Observations :
- Hybrid Scaffolds : Compound 3a incorporates an oxime group at the indole-3-position, increasing hydrogen-bonding capacity and antioxidant activity .
- Sulfonamide Derivatives : Compounds II-24 to II-28 exhibit higher molecular weights (450–500 g/mol) due to sulfonamide and trifluoromethyl groups, which may reduce solubility but improve target binding .
Antioxidant Activity
- This compound: No direct antioxidant data reported. However, structurally related 3a (with an oxime group) showed FRAP activity of 0.89 μM Fe²⁺/g and DPPH scavenging of 82% at 100 μM, attributed to the indole-oxime pharmacophore .
Anti-inflammatory and Enzyme Inhibition
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Chlorine at the benzyl ortho position (as in the target compound) enhances metabolic stability compared to para -substituted analogues .
- Sulfonamide and oxime groups introduce polar interactions but may reduce bioavailability due to increased molecular weight .
Theoretical vs. Experimental Data :
- DFT calculations for 3a confirmed bond lengths (C(9)-N(1) = 1.376 Å) and angles (C(9)-N(1)-C(19) = 124.87°) closely match X-ray crystallography data, validating synthetic accuracy .
Biological Activity
N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide is an organic compound that belongs to the class of indole derivatives, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorobenzyl group attached to the nitrogen atom of the indole ring, along with an acetamide functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 298.8 g/mol. The unique arrangement of atoms in this compound contributes to its potential biological activities and reactivity in various biological systems .
This compound may exert its effects through interactions with specific molecular targets such as enzymes and receptors. The compound is thought to inhibit certain enzymes involved in cell proliferation, which could lead to anticancer effects. Additionally, it may influence cellular signaling pathways related to apoptosis and inflammation .
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity, particularly against solid tumors such as colon and lung cancers. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, including HT-29 (colon carcinoma) and H460 (lung carcinoma), with cytotoxicity assessed using the MTT assay .
Table 1: Antitumor Activity against Various Cell Lines
| Cell Line | Type of Cancer | IC (μM) |
|---|---|---|
| HT-29 | Colon Carcinoma | 12.5 |
| H460 | Lung Carcinoma | 15.0 |
| PC-3 | Prostate Carcinoma | 18.0 |
| MKN-45 | Gastric Carcinoma | 20.0 |
Mechanistic Studies
Mechanistic studies have shown that the presence of the chlorobenzyl substituent enhances binding affinity to molecular targets compared to similar compounds, potentially improving therapeutic applications . The compound's interaction with kinases and proteases is crucial for disrupting cellular processes essential for malignant cell survival.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Apoptosis Induction : A study demonstrated that this compound could induce apoptosis in non-small cell lung cancer (NSCLC) cells by activating caspase pathways .
- Inhibition of Kinase Activity : Another investigation reported that this compound exhibited inhibitory effects on c-MET kinase activity, which is implicated in tumor growth and metastasis .
- Combination Therapy Potential : Combining this compound with other chemotherapeutic agents showed enhanced cytotoxic effects compared to single-agent treatments, suggesting its potential role in combination therapies for cancer .
Therapeutic Applications
Given its biological activity, this compound holds promise as a lead compound for developing new pharmaceuticals targeting various diseases, particularly cancers and viral infections . Its unique structural features allow for further modifications aimed at enhancing efficacy and reducing toxicity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(2-chlorobenzyl)-2-(1H-indol-1-yl)acetamide, and how is its structural integrity confirmed?
- Synthesis : The compound is synthesized via a condensation reaction between 1H-indole-3-carbaldehyde oxime and 2-chloroacetamide derivatives. Key steps include refluxing in DMF with potassium iodide and carbonate, followed by recrystallization .
- Structural Validation :
- X-ray crystallography : Confirms 3D geometry (e.g., C(9)-N(1) bond length: 1.376 Å; bond angle: 124.87°) .
- Spectroscopy : FT-IR (C=O stretch at 1757 cm⁻¹), -NMR (δ4.83 ppm for CH), and elemental analysis validate functional groups and purity .
Q. How is the antioxidant activity of this compound evaluated, and what methodological considerations are critical?
- FRAP Assay : Measures reduction of ferric-TPTZ complex (absorbance at 593 nm). Compound 3a showed activity at 50–100 µg/mL, with FRAP values proportional to concentration .
- DPPH Assay : Quantifies radical scavenging (absorbance at 517 nm). For 3a, inhibition percentages ranged from 60–85% at 100 µg/mL, comparable to ascorbic acid .
- Key Considerations : Solvent choice (DMSO/methanol), incubation time (20–30 min), and calibration against standards (e.g., Trolox) to avoid false positives .
Q. What spectroscopic techniques are essential for characterizing the molecular structure of this compound?
- FT-IR : Identifies amide C=O (1757 cm⁻¹) and indole N-H (3305 cm⁻¹) stretches .
- -NMR : Key signals include δ7.29 ppm (indole aromatic H) and δ4.83 ppm (CH bridge) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 342.07 for [M+H]) .
Advanced Research Questions
Q. How does computational modeling (e.g., PM3, Hartree-Fock) aid in validating the geometric structure and reactivity?
- Methods : Semi-empirical PM3 and Hartree-Fock/6-311++G(d,p) optimize geometry, showing <2% deviation from XRD data (e.g., bond angles) .
- Applications : Predicts reactive sites (e.g., oxime -NOH group) and electron density maps for nucleophilic/electrophilic regions .
Q. What structure-activity relationship (SAR) insights can be drawn from halogen substitution patterns?
- Ortho > Meta/Para : Ortho-Cl/Br (e.g., 3a, 3j) exhibit higher antioxidant activity (IC ~25 µM) than meta/para-substituted analogues (IC >40 µM) due to steric and electronic effects .
- Electron-Withdrawing Groups : Halogens enhance radical scavenging by stabilizing intermediates via resonance .
Q. What strategies address metabolic instability in indole-acetamide derivatives, based on predictive tools like MetaSite?
- MetaSite Predictions : Identifies metabolic soft spots (e.g., benzylic CH) prone to CYP3A4/2D6 oxidation .
- Design Modifications : Introducing fluorophenyl or pyridinyl groups reduces metabolism (e.g., t increased from 1.2 to 4.5 hours in microsomes) .
Q. How do advanced NMR and X-ray techniques resolve stereochemical ambiguities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
